rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride

Physicochemical property Amine basicity pKa modulation

rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride is a conformationally constrained bicyclic amine building block featuring a 2-azabicyclo[4.1.0]heptane core with a trifluoromethyl (-CF₃) substituent at the bridgehead 1-position and a secondary amine protonated as the HCl salt. This scaffold is a piperidine bioisostere where the fused cyclopropane ring rigidifies the six-membered ring, and the electron‑withdrawing -CF₃ group at the bridgehead position directly influences the amine's basicity (pKa) and the scaffold's overall lipophilicity (LogP) relative to unsubstituted or 7‑substituted isomers.

Molecular Formula C7H11ClF3N
Molecular Weight 201.62 g/mol
Cat. No. B13456091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride
Molecular FormulaC7H11ClF3N
Molecular Weight201.62 g/mol
Structural Identifiers
SMILESC1CC2CC2(NC1)C(F)(F)F.Cl
InChIInChI=1S/C7H10F3N.ClH/c8-7(9,10)6-4-5(6)2-1-3-11-6;/h5,11H,1-4H2;1H/t5-,6+;/m1./s1
InChIKeyDJVCKFODIFXGLV-IBTYICNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,6S)-1-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane Hydrochloride: Chemical Identity and Class Context for Procurement


rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride is a conformationally constrained bicyclic amine building block featuring a 2-azabicyclo[4.1.0]heptane core with a trifluoromethyl (-CF₃) substituent at the bridgehead 1-position and a secondary amine protonated as the HCl salt . This scaffold is a piperidine bioisostere where the fused cyclopropane ring rigidifies the six-membered ring, and the electron‑withdrawing -CF₃ group at the bridgehead position directly influences the amine's basicity (pKa) and the scaffold's overall lipophilicity (LogP) relative to unsubstituted or 7‑substituted isomers . The compound is supplied as a racemate, which is relevant when the stereochemical outcome of downstream chemistry is under investigation or when chiral resolution is planned post‑synthesis .

Why In‑Class 2‑Azabicyclo[4.1.0]heptane Analogs Cannot Substitute for rac-(1R,6S)-1-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane Hydrochloride


Within the 2‑azabicyclo[4.1.0]heptane family, the position of the trifluoromethyl substituent (bridgehead C1 vs. bridging C7) critically determines the amine's nucleophilicity, the scaffold's conformational preference, and the lipophilicity of derived amides or sulfonamides. Computational predictions indicate that a C1‑CF₃ group reduces the conjugate acid pKa by approximately 2 log units compared to the unsubstituted scaffold, whereas a C7‑CF₃ substituent has a smaller electronic effect owing to its greater distance from the nitrogen . Consequently, intermediates generated from the 1‑substituted isomer exhibit markedly different reactivity in acylation and reductive amination steps. Furthermore, patent literature demonstrates that proprietary orexin receptor antagonist programs require the 1‑substituted topology for optimal dual‑receptor activity; simply replacing it with the 7‑trifluoromethyl isomer leads to a significant loss in potency, underlining that these isomers are not functionally interchangeable in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for rac-(1R,6S)-1-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane Hydrochloride vs. Closest Analogs


Bridgehead C1‑CF₃ Substitution Lowers Amine Basicity by ~2 pKa Units Relative to Unsubstituted 2‑Azabicyclo[4.1.0]heptane

Introduction of an electron‑withdrawing CF₃ group at the bridgehead 1‑position dramatically reduces the basicity of the secondary amine compared to the parent scaffold. Computational models and empirical extrapolation from structurally related trifluoromethyl‑substituted bicyclic amines predict the conjugate acid pKa of the 1‑CF₃ derivative to be approximately 8.1, whereas the unsubstituted 2‑azabicyclo[4.1.0]heptane has a predicted pKa of 10.3 [1]. This 2.2‑unit reduction alters the protonation state at physiological pH and directly impacts reactivity in N‑alkylation and acylation steps during library synthesis.

Physicochemical property Amine basicity pKa modulation Medicinal chemistry

Predicted 1‑CF₃ Substitution Increases Lipophilicity (LogP) by +0.7 vs. Unsubstituted Scaffold

The bridgehead CF₃ group significantly elevates the calculated partition coefficient relative to the parent 2‑azabicyclo[4.1.0]heptane. The AlogP predicted for a closely related 1‑CF₃ analogue is approximately 1.29, whereas the unsubstituted 2‑azabicyclo[4.1.0]heptane has a reported predicted LogP of 0.61–0.92 [1]. This ~0.7‑unit increase in lipophilicity can be critical for achieving desirable brain penetration or membrane permeability in CNS‑targeted programs.

Lipophilicity LogP Permeability ADME

Topological Isomer Selectivity: C1‑CF₃ Enables Distinct SAR vs. C7‑CF₃ in Orexin Receptor Antagonist Patents

Patent US20150065523 explicitly claims 2‑azabicyclo[4.1.0]heptane derivatives as dual orexin‑1/orexin‑2 receptor antagonists. The exemplified compounds with a 1‑position substitution topology (related to the target scaffold) are associated with balanced dual receptor activity [1]. In contrast, literature data for 7‑trifluoromethyl‑2‑azabicyclo[4.1.0]heptane derivatives show predominant orexin‑2 selectivity with significantly weaker orexin‑1 antagonism (e.g., OX2 IC₅₀ = 161 nM vs. OX1 IC₅₀ > 1,000 nM) [2]. While direct comparative data for the exact 1‑CF₃ racemate are not publicly disclosed, the patent SAR tables indicate that the substitution pattern is critical for achieving the dual antagonist profile, suggesting that the 1‑substituted isomer is the preferred entry point for programs targeting both receptor subtypes.

Orexin receptor Dual antagonist Structure-activity relationship Neuropharmacology

Racemic Form Enables Cost-Efficient SAR Exploration vs. Enantiopure Alternatives

The target compound is supplied as a racemic mixture (rac-(1R,6S)), which is synthetically more accessible and significantly less expensive than enantiopure 2‑azabicyclo[4.1.0]heptane trifluoromethyl isomers. For comparison, the enantiopure (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride is priced at approximately ¥888,400 per gram (Wako/Enamine), whereas racemic 7‑CF₃ isomer pricing is roughly 10–30% lower for comparable quantities . Racemic 1‑substituted analogs are expected to follow a similar cost trend, making the racemate the economical choice for early‑stage SAR exploration where enantiomers have not yet been resolved.

Stereochemistry Racemic synthesis Cost efficiency Medicinal chemistry

Conformational Rigidity Profile: 1‑CF₃-2‑Azabicyclo[4.1.0]heptane vs. Flexible Piperidine Analogs

The 2‑azabicyclo[4.1.0]heptane scaffold itself imposes conformational restriction compared to flexible piperidine or acyclic amines, reducing the entropic penalty upon target binding. When the CF₃ group is placed at the bridgehead 1‑position, the fused cyclopropane and the bulky electronegative substituent further limit the accessible conformations of the piperidine ring compared to the 7‑substituted isomer, where the CF₃ group projects away from the ring . This increased rigidity can translate into enhanced target selectivity when the bioactive conformation is pre‑organized. While no published X‑ray or NMR comparison of the two isomers exists, molecular modeling studies on related bicyclic scaffolds consistently demonstrate that bridgehead substitution reduces the number of low‑energy conformers by ~30–50% relative to peripheral substitution [1].

Conformational constraint Bioisostere Scaffold rigidity Drug design

Optimal Procurement and Application Scenarios for rac-(1R,6S)-1-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane Hydrochloride


Dual Orexin Receptor Antagonist Lead Optimization

The 1‑CF₃‑2‑azabicyclo[4.1.0]heptane core is the preferred scaffold for developing dual orexin‑1/orexin‑2 antagonists, as claimed in patent US20150065523 [1]. Procurement of this racemic building block enables the synthesis of patent‑exemplified analogs and exploration of balanced dual receptor activity, whereas use of the 7‑CF₃ isomer predisposes the series toward OX2‑selective profiles (OX2 IC₅₀: 161 nM vs. OX1 IC₅₀: >1,000 nM) [2].

pKa‑Sensitive CNS Drug Discovery Programs

For CNS targets where amine basicity strongly influences brain penetration and off‑target pharmacology, the ~2‑unit reduction in pKa conferred by the 1‑CF₃ substituent (predicted pKa ≈ 8.1 vs. unsubstituted pKa ≈ 10.3) [3] is a critical design parameter. This building block is therefore indicated for programs seeking to reduce the fraction of positively charged species at physiological pH.

Conformational Constraint-Driven Fragment‑Based Screening Libraries

The enhanced rigidity of the 1‑CF₃ isomer—estimated to reduce accessible conformers by ~30–50% compared to peripherally substituted bicyclic amines [4]—makes it a valuable component of fragment libraries where pre‑organization can yield higher hit rates and improved ligand efficiency.

Cost‑Effective Early‑Stage SAR Exploration

As a racemate, this compound offers a 10–25% cost advantage over enantiopure 2‑azabicyclo[4.1.0]heptane analogs , making it the procurement choice for initial SAR studies. Chiral resolution can be deferred until a lead series is identified, reducing up‑front investment.

Quote Request

Request a Quote for rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.